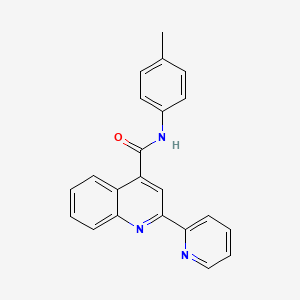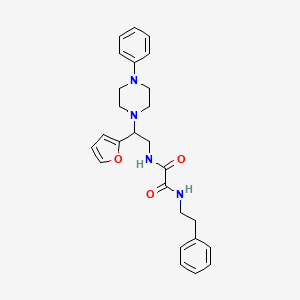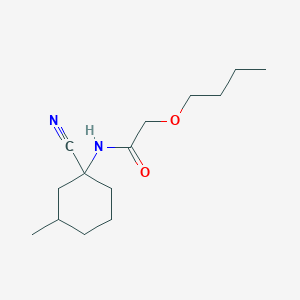![molecular formula C15H20N4O2 B2955115 3-Methyl-2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine CAS No. 2199034-90-5](/img/structure/B2955115.png)
3-Methyl-2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-Methyl-2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine” is a heterocyclic compound . It contains a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring composed of two nitrogen atoms and one oxygen atom .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Molecular Structure Analysis
The molecular structure of the compound includes a 1,3,4-oxadiazole ring, a piperidine ring, and a pyridine ring . The exact mass of the compound is 320.1 .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazoles typically involve the use of a base like K2CO3 to achieve an unexpected and highly efficient C-C bond cleavage . This reaction is proposed to go through oxidative cleavage of Csp3-H bonds .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 100-102°C . The 1H NMR (400 MHz, CDCl3) and 13C NMR (100 MHz CDCl3) spectra provide information about the hydrogen and carbon atoms in the compound .Wissenschaftliche Forschungsanwendungen
Chemistry and Kinetics in Solution
The study of the photochemistry of related oxadiazoline compounds provides insight into the kinetics and chemical behaviors of similar structures in solution. For instance, the fragmentation of 2-methoxy-2-methyl-5,5-dipropyl-Δ3-1,3,4-oxadiazoline under photolysis leads to various products, demonstrating the complex reactions these compounds can undergo. This research offers a foundational understanding of the reactive nature and potential applications of 3-methyl-2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine in synthetic chemistry and material science (Tae et al., 1999).
Antimicrobial Activity
Synthesis of oxadiazole derivatives containing piperidine or pyrrolidine rings has been found to exhibit strong antimicrobial activity, suggesting potential applications of 3-methyl-2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine in developing new antimicrobial agents. A structure–activity study of these compounds could provide valuable insights into designing more effective antimicrobial compounds (Krolenko et al., 2016).
Antitumor Agents
The synthesis and screening of methoxylated aryl groups and various pyridine derivatives for in-vitro antitumor activity highlight the therapeutic potential of compounds with similar structures. Specifically, derivatives in the pyrazolo[4,3-c]pyridine series were found to be more active than other analogs, indicating that modifications to the core structure, similar to 3-methyl-2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine, could lead to potent antitumor agents (Rostom et al., 2009).
Corrosion Inhibition
Quantum chemical and molecular dynamic simulation studies on the adsorption and corrosion inhibition properties of piperidine derivatives on iron have shown promising results. This suggests that 3-methyl-2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine could also be investigated as a potential corrosion inhibitor for iron, leveraging its structural components for applications in materials science and engineering (Kaya et al., 2016).
Wirkmechanismus
Target of Action
The primary target of 3-Methyl-2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine is the NF-κB pathway . NF-κB is a protein complex that controls transcription of DNA and plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .
Mode of Action
This compound interacts with its target by decreasing the phosphorylation of IκB (Ser 32) in the cytoplasmic extract and p65 (Ser 536) in the nuclear extract of cells . This interaction abrogates the DNA binding ability and transcriptional activity of NF-κB . The compound’s interaction with its target leads to changes in cell cycle distribution and induces apoptosis .
Biochemical Pathways
The affected pathway is the NF-κB signaling pathway . This pathway plays a crucial role in immune responses, inflammation, and cancer. The compound’s interaction with this pathway leads to a decrease in the phosphorylation of IκB and p65, key proteins in the NF-κB pathway . This results in the inhibition of NF-κB’s DNA binding ability and transcriptional activity .
Result of Action
The compound’s action results in an antiproliferative effect in a dose- and time-dependent manner . It significantly increases the percentage of sub-G1 cell population and induces apoptosis . Furthermore, it induces the cleavage of PARP and caspase-3 in a time-dependent manner .
Zukünftige Richtungen
Oxadiazole derivatives, including this compound, have shown promise in various fields such as medicine and agriculture due to their broad range of chemical and biological properties . Therefore, future research could focus on exploring new methods of synthesizing complex structures containing oxadiazole rings and investigating their potential applications .
Eigenschaften
IUPAC Name |
2-[[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-12-3-2-6-16-15(12)20-10-13-4-7-19(8-5-13)9-14-18-17-11-21-14/h2-3,6,11,13H,4-5,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBLBCMDGZMNOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)CC3=NN=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-Chlorophenoxy)-2-methyl-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2955035.png)
![N-{2-[1-(mesitylmethyl)-1H-benzimidazol-2-yl]ethyl}-2-furamide](/img/structure/B2955036.png)

![5-[1-(1,3-benzodioxol-5-ylcarbonyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2955042.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2955043.png)



![N-[[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl]prop-2-enamide](/img/structure/B2955049.png)

